molecular formula C12H24N2O2 B2642160 Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate CAS No. 1780767-79-4

Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate

Cat. No.: B2642160
CAS No.: 1780767-79-4
M. Wt: 228.336
InChI Key: CLVOTKNVQUZLEX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of 3-(aminomethyl)-2,2-dimethylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the Boc-protected amine in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The Boc group provides steric protection, allowing selective reactions at the amine site.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the 2,2-dimethyl substitution, resulting in different steric and electronic properties.

    Tert-butyl 3-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate: Contains a six-membered ring instead of a five-membered pyrrolidine ring, affecting its reactivity and biological activity.

Uniqueness

Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to its specific structural features, including the Boc-protected amine and the 2,2-dimethyl substitution. These characteristics confer distinct reactivity and stability, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(8-13)12(14,4)5/h9H,6-8,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVOTKNVQUZLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1C(=O)OC(C)(C)C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780767-79-4
Record name tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate
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